molecular formula C22H22FN3O3 B3411066 N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-49-9

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3411066
CAS No.: 900012-49-9
M. Wt: 395.4 g/mol
InChI Key: JULPLTRNDRIIOB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic carboxamide derivative featuring a pyrrolo[1,2-a]pyrazine core. This bicyclic scaffold is substituted at the 1-position with a 4-fluorophenyl group and at the 2-position with a carboxamide moiety linked to a 3,4-dimethoxyphenyl ring. Its design likely aims to balance lipophilicity (via fluorophenyl and dimethoxyphenyl groups) and hydrogen-bonding capacity (via the carboxamide group) for optimized pharmacokinetics .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-10-9-17(14-20(19)29-2)24-22(27)26-13-12-25-11-3-4-18(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULPLTRNDRIIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s molecular weight (422.46 g/mol) exceeds that of simpler analogues, likely due to the dimethoxyphenyl group.
  • The tert-butyl derivative sacrifices hydrogen-bonding capacity for enhanced membrane permeability.
  • Trifluoromethyl-substituted analogues prioritize electronic effects over solubility.

Comparison with Other Heterocyclic Carboxamides

Table 2: Heterocyclic Carboxamides with Diverse Cores

Compound Name Core Structure Carboxamide Substituent Biological Relevance (Inferred)
Target Compound Pyrrolo[1,2-a]pyrazine 3,4-Dimethoxyphenyl Kinase inhibition, CNS targeting
Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo[3,4-d]pyrimidine Arylpiperazine/Chlorobenzyl Anticancer, enzyme modulation
Pyrrolo[1,2-b]pyridazine Carboxamide Pyrrolo[1,2-b]pyridazine Difluorophenyl/Furan Anti-inflammatory, kinase inhibition

Key Observations :

  • Pyrazolo[3,4-d]pyrimidine derivatives often target nucleotide-binding domains (e.g., kinases) due to their planar structure.
  • Pyrrolo[1,2-b]pyridazine carboxamides leverage fluorine atoms for enhanced target affinity and metabolic stability.

Substituent Effects: Fluorophenyl vs. Other Aryl Groups

  • 4-Fluorophenyl : Commonly used to improve bioavailability and resistance to oxidative metabolism .
  • 3,4-Dimethoxyphenyl: Methoxy groups enhance solubility and may interact with polar residues in binding pockets, as seen in compound 5 from , where a 3,4-dimethoxyphenyl propenone exhibited optimized electronic properties for target engagement .
  • tert-Butyl : Increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Inferred Pharmacological Properties

Based on structural analogues:

  • Kinase Inhibition : Fluorophenyl and carboxamide motifs are prevalent in kinase inhibitors (e.g., EGFR, VEGFR) .
  • CNS Activity : The dimethoxyphenyl group’s polarity may limit blood-brain barrier penetration compared to tert-butyl derivatives .
  • Antimicrobial Potential: Pyrrolo-pyrazine scaffolds have shown activity against bacterial targets in related studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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